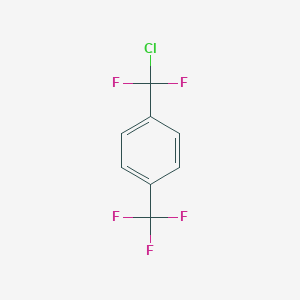

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRVRFILFNVROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345759 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-94-9 | |

| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13947-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and By-Product Management

-

Reactants : 4-Trichloromethyl-benzotrichloride (1,250 g) and HF (240 g).

-

Temperature : 100°C.

-

Pressure : 25 bars (regulated via nitrogen pressure).

-

By-Products : Hydrogen chloride (HCl), vented continuously.

-

Yield : 25 g (31.5%) of 4-trichloromethyl-benzotrifluoride after distillation.

The reaction’s selectivity depends on stoichiometric ratios and temperature control. Excessive HF or prolonged reaction times may lead to over-fluorination, producing bis-(trifluoromethyl)benzene derivatives as by-products.

Catalytic Fluorination/Chlorination with Antimony Pentachloride

Antimony pentachloride (SbCl₅) acts as a catalyst in halogen exchange reactions, facilitating the substitution of fluorine and chlorine atoms on methyl groups. Patent US4093669A outlines a method where 1,3-bis-(difluorochloromethyl)-benzene reacts with SbCl₅ under HCl pressure (20 bars) at 60°C. This results in a product mixture enriched with 1-(trifluoromethyl)-3-(trichloromethyl)-benzene (52.0%) and minor quantities of chlorodifluoromethyl analogs.

Key Process Parameters

| Parameter | Value |

|---|---|

| Catalyst | SbCl₅ (2 g) |

| Reactant | 1,3-bis-(difluorochloromethyl)-benzene (200 g) |

| Temperature | 60°C |

| Pressure | 20 bars (HCl) |

| Reaction Time | 45 minutes |

| Primary Product Yield | 52.0% (GC analysis) |

This method highlights the role of catalytic activity in enhancing reaction rates and selectivity. However, the formation of multiple by-products necessitates rigorous distillation for isolation.

Electrophilic substitution offers a modular approach to installing CF₃ and CF₂Cl groups sequentially. Patent WO1994000416A1 exemplifies this strategy, utilizing 1-chloro-4-(trifluoromethyl)benzene as a starting material for further functionalization. While the patent focuses on amine derivatives, analogous logic applies to chlorodifluoromethyl introduction via radical-initiated chlorination.

Radical Chlorination Protocol

-

Substrate : 4-Trifluoromethoxybenzene.

-

Chlorinating Agent : Cl₂ gas (15–20 LPH flow rate).

-

Conditions : UV illumination at 90–100°C for 4–5 hours.

-

Outcome : 4-Trifluoromethoxyphenol with 90–99.5% purity after solvent removal.

Although this method targets phenol derivatives, adapting the radical chlorination step to trifluoromethylbenzene precursors could enable CF₂Cl group installation.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the structural similarity of fluorinated by-products. Patent WO2016125185A2 employs fractional distillation under atmospheric pressure to isolate trifluoromethoxy benzene from reaction mixtures. Similarly, US4093669A utilizes sequential washing with dilute HCl and water, followed by drying and distillation, to achieve >95% purity in final products.

Comparative Distillation Data

| Compound | Boiling Point (°C) | Pressure Conditions |

|---|---|---|

| Trifluoromethoxy benzene | 93–94 | Atmospheric |

| 1,3-bis-(trifluoromethyl)-benzene | 108–109 | 11 mm Hg |

| 4-Trichloromethyl-benzotrifluoride | 156 | 12 mm Hg |

Industrial-Scale Considerations

Scalability demands optimized reagent use, safety protocols, and cost efficiency. Patent WO1994000416A1 emphasizes the use of dimethylsulfoxide (DMSO) as a solvent for its stability under basic conditions and compatibility with alkaline metal hydroxides. For example, a 300-mol-scale reaction achieves an 87% yield of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine hydrochloride, demonstrating industrial viability .

化学反応の分析

Types of Reactions: 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-), and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorodifluoromethyl group .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.555 g/mol

- IUPAC Name : Benzene, 1-chloro-4-(trifluoromethyl)-

The compound features a chlorinated and trifluoromethylated benzene ring, which contributes to its chemical stability and effectiveness as a solvent.

Industrial Applications

- Solvent in Coatings and Inks : PCBTF is widely used as a solvent in various coating formulations, including automotive paints and industrial coatings. Its ability to dissolve a wide range of substances makes it an ideal choice for high-performance coatings that require fast evaporation rates without compromising the finish quality .

- Cleaning Agents : The compound serves as a cleaning solvent in the automotive industry for maintenance and repair tasks. It is effective in removing adhesives and residues from surfaces during vehicle refurbishment processes .

- Consumer Products : PCBTF is utilized in consumer products such as aerosol rust inhibitors, fabric stain removers, and shoe care products. Its effectiveness in stain removal has made it popular in household cleaning applications .

- Regulatory Exemption : PCBTF has been exempted from the definition of volatile organic compounds (VOCs) by the Environmental Protection Agency (EPA) due to its negligible contribution to tropospheric ozone formation. This status allows for broader application without stringent regulatory constraints compared to other solvents .

Health Implications

Research indicates that PCBTF may pose certain health risks, including potential carcinogenic effects. Studies have shown that while exposure levels in industrial settings are monitored, there are concerns regarding long-term exposure among workers handling the substance .

Health Risk Assessment

- Exposure Levels : In various industrial settings, personal exposure levels were measured between 0.1 to 12.2 ppm during tasks involving PCBTF usage .

- Toxicity Studies : The National Toxicology Program (NTP) has nominated PCBTF for toxicity studies due to its increasing use and potential health risks associated with exposure .

Automotive Industry Case Study

In a study conducted across multiple vehicle manufacturing plants, PCBTF was used extensively for cleaning and coating applications:

- Plant A : Utilized PCBTF for removing residual glue during upholstery refurbishment.

- Plants B and C : Employed PCBTF in primer applications before coating aircraft.

Workers were equipped with personal protective equipment (PPE), including respirators, to mitigate exposure risks during tasks involving high concentrations of PCBTF .

Consumer Product Efficacy Study

A comparative study assessed the effectiveness of PCBTF-based stain removers against traditional solvents. Results indicated that PCBTF provided superior stain removal capabilities while maintaining lower toxicity profiles compared to other chlorinated solvents .

作用機序

The mechanism of action of 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and chlorodifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules . These interactions can affect molecular pathways and processes, making the compound useful in different scientific and industrial applications .

類似化合物との比較

Substituent Effects on Physical Properties

The following table compares key physical and chemical properties of 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene with related compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) significantly lowers electron density on the aromatic ring, enhancing resistance to electrophilic substitution. The chlorodifluoromethyl group (-CF₂Cl) adds further electron withdrawal and steric bulk compared to simpler halogens like -Cl .

- Boiling Points : The presence of -CF₂Cl likely increases boiling point relative to 1-Chloro-4-(trifluoromethyl)benzene (139.3°C) due to greater molecular weight and polarity .

- Lipophilicity : The higher XLogP3 value of the target compound (estimated 4.0) compared to 1-Azido-4-(trifluoromethyl)benzene (2.1) suggests increased hydrophobicity, which is advantageous in drug design .

Nucleophilic Substitution

- 1-Chloro-4-(trifluoromethyl)benzene : Reacts with nucleophiles like amines or alkoxides under SNAr (nucleophilic aromatic substitution) conditions. For example, it forms ureas when treated with isocyanates .

- Target Compound : The -CF₂Cl group may exhibit slower reactivity in SNAr due to steric hindrance but could participate in radical reactions, as seen in fluoromethylation pathways .

Cross-Coupling Reactions

- 1-(Phenylethynyl)-4-(trifluoromethyl)benzene : Synthesized via palladium-catalyzed decarboxylative coupling, yielding 40% efficiency .

- 1-(Nitromethyl)-4-(trifluoromethyl)benzene : Used in α-arylation reactions with aryl bromides to form nitroalkanes (73% yield) .

Functional Group Compatibility

生物活性

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is an organic compound featuring both chlorodifluoromethyl and trifluoromethyl groups attached to a benzene ring. This structure imparts unique chemical properties that have garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name : 1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene

- CAS Number : 13947-94-9

- Molecular Formula : C8H4ClF5

- Molecular Weight : 232.56 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

Target of Action

The compound's biological activity is primarily attributed to its ability to participate in trifluoromethylation reactions, which are significant in organic synthesis and medicinal chemistry. Trifluoromethyl groups enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making them more effective.

Mode of Action

This compound acts through the activation of the carbon-fluorine (C–F) bond, facilitating the formation of carbon-centered radical intermediates. This mechanism is crucial for synthesizing diverse fluorinated compounds, which are often biologically active.

Safety Profile

This compound is classified as a flammable liquid and a skin sensitizer (Sub-category 1B). It poses hazards to aquatic environments and has been noted for its potential to cause neoplastic lesions in animal studies. The following table summarizes key toxicological data:

Case Studies

- Skin Sensitization Studies : In local lymph node assays (LLNAs), the compound exhibited weak sensitization potential with stimulation indices indicating a low risk for allergic reactions .

- Carcinogenicity Studies : Long-term exposure studies in B6C3F1 mice revealed neoplastic lesions primarily in the liver and adrenal glands, indicating a significant risk associated with prolonged exposure .

- Repeat Dose Toxicity Studies : A 14-day oral toxicity study demonstrated that high doses led to observable liver hypertrophy and nephropathy, establishing a NOAEL of 50 mg/kg .

Applications in Research

The unique properties of this compound make it a valuable building block in the synthesis of complex fluorinated compounds. Its applications extend to:

- Pharmaceutical Development : The compound's structural characteristics enhance drug efficacy through improved metabolic stability.

- Agrochemical Synthesis : Its reactivity allows for the development of novel agrochemicals with enhanced performance.

- Materials Science : The compound is utilized in creating advanced materials with specific chemical properties, such as increased stability under various conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(chlorodifluoromethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated intermediates like 4-(trifluoromethyl)benzaldehyde (CAS 455-19-6) can undergo halogenation using reagents such as SOCl₂ or PCl₅ under anhydrous conditions. Reaction optimization (e.g., temperature control at 0–5°C for exothermic steps) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical for yields >80% .

- Data : Typical characterization includes GC-MS for purity (>98%) and NMR (¹H/¹³C) to confirm substitution patterns. For instance, ¹H NMR of analogous compounds shows aromatic protons at δ 7.5–8.0 ppm with coupling constants J = 8–10 Hz .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹⁹F, ¹³C) are essential. For example, ¹⁹F NMR of trifluoromethyl groups typically exhibits a singlet at δ -60 to -65 ppm, while chlorodifluoromethyl groups show splitting due to Cl-F coupling . IR spectroscopy can validate C-F stretches (1100–1250 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

- Data : HRMS for C₈H₄ClF₅ ([M+H]⁺) would yield m/z ≈ 230.98 (theoretical), with deviations <2 ppm confirming purity .

Q. What safety protocols are critical during handling and storage?

- Methodology : Use closed systems with local exhaust ventilation to minimize inhalation of vapors. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Storage requires inert atmospheres (N₂ or Ar) at -20°C to prevent hydrolysis of Cl-F bonds .

- Data : Acute toxicity (LD50 oral, rat) for related compounds ranges from 200–500 mg/kg, necessitating strict exposure controls .

Q. How can environmental impacts of this compound be assessed in laboratory settings?

- Methodology : Follow OECD guidelines for biodegradability (e.g., Test 301F) and aquatic toxicity (e.g., Daphnia magna 48-hour EC₅₀). Use HPLC-UV or GC-MS to monitor degradation products in simulated wastewater .

- Data : For 1-chloro-4-(trifluoromethyl)benzene, log Pₒw ≈ 3.2 indicates moderate bioaccumulation potential, requiring mitigation in disposal protocols .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in fluorinated aromatic systems?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is preferred. Assign anisotropic displacement parameters for fluorine atoms and validate using R-factor convergence (<5%). For twinned crystals, use SHELXD for phase determination .

- Data : C—F bond lengths in trifluoromethyl groups typically range from 1.32–1.35 Å, with F—C—F angles ≈ 109.5° .

Q. How do competing reaction pathways (e.g., radical vs. polar mechanisms) affect functionalization of this compound?

- Methodology : Radical fluorination via Au-catalyzed reactions (e.g., using Selectfluor®) can yield multi-substituted alkenes. Compare kinetic isotope effects (KIE) and DFT calculations to distinguish mechanisms. For polar pathways, monitor intermediates via in situ ¹⁹F NMR .

- Data : In Au-catalyzed reactions, kH/kD ≈ 1.2 supports a non-radical pathway, while KIE > 2 indicates radical intermediates .

Q. How should researchers address contradictory spectral data (e.g., unexpected coupling in ¹⁹F NMR)?

- Methodology : Use 2D NMR (COSY, NOESY) to distinguish scalar coupling from dipolar interactions. For example, vicinal F-F coupling (²JFF ≈ 50–70 Hz) in chlorodifluoromethyl groups may mimic impurities. Confirm via variable-temperature NMR to assess dynamic effects .

- Data : In ¹⁹F NMR, splitting from ³⁵Cl/³⁷Cl isotopes (Δδ ≈ 0.05 ppm) can be resolved at high field (>500 MHz) .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The trifluoromethyl group is meta-directing, while chlorodifluoromethyl groups show ortho/para preference due to inductive effects. Validate with Hammett σₚ constants (e.g., σₚ(CF₃) = 0.88) .

- Data : Calculated activation energies for nitration show ΔΔG‡ ≈ 3–5 kcal/mol favoring meta-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。